4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate
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Description
4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C10H17F3N2O3 and its molecular weight is 270.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate involves the reaction of N-methylcyclohexane-1-carboxamide with trifluoroacetic anhydride to form 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate.
Starting Materials
N-methylcyclohexane-1-carboxamide, Trifluoroacetic anhydride, Methanol, Diethyl ether, Sodium bicarbonate, Hydrochloric acid
Reaction
To a solution of N-methylcyclohexane-1-carboxamide (1.0 g, 6.5 mmol) in methanol (10 mL) was added trifluoroacetic anhydride (1.5 mL, 9.8 mmol) dropwise at 0°C., The reaction mixture was stirred at room temperature for 2 h., The solvent was evaporated under reduced pressure and the residue was dissolved in diethyl ether (20 mL)., The organic layer was washed with 5% sodium bicarbonate solution (10 mL) and then with water (10 mL)., The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure., The residue was dissolved in a mixture of diethyl ether and methanol (1:1, v/v) and treated with hydrochloric acid (1 M, 10 mL) at 0°C., The mixture was stirred at room temperature for 2 h and then filtered., The filtrate was evaporated under reduced pressure and the residue was dried under vacuum to give 4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate as a white solid (1.5 g, 85%).
properties
IUPAC Name |
4-amino-N-methylcyclohexane-1-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.C2HF3O2/c1-10-8(11)6-2-4-7(9)5-3-6;3-2(4,5)1(6)7/h6-7H,2-5,9H2,1H3,(H,10,11);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXXVWDKUIJRRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-methylcyclohexane-1-carboxamide 2,2,2-trifluoroacetate |
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